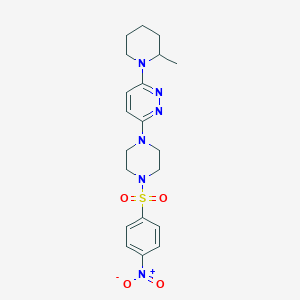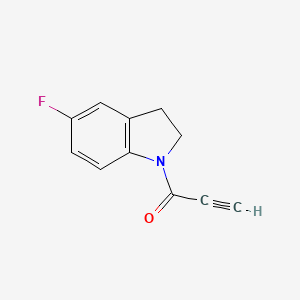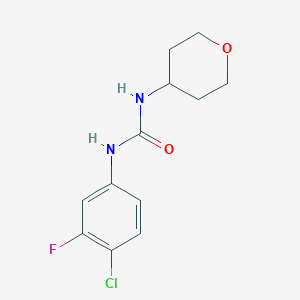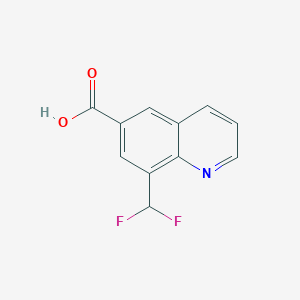![molecular formula C26H21N5O4S B2755634 N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-29-0](/img/structure/B2755634.png)
N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Photodynamic Therapeutic Development : A study by Mikra et al. (2022) outlines an efficient green synthesis process for 3-amino-2-methyl-quinazolin-4(3H)-ones and their acetamides. The synthesized compounds demonstrated potential for DNA photo-disruption and could be leveraged for the development of photo-chemo or photodynamic therapeutics. This indicates the utility of quinazoline derivatives in creating compounds with specific photosensitization properties that could be optimized for cancer treatment and microbial inactivation (Mikra et al., 2022).
Antimicrobial Activity : Fahim and Ismael (2019) investigated the antimicrobial activities of novel sulfonamide derivatives, including quinazoline-2-yl acetamides. These compounds displayed effective antimicrobial properties, with specific derivatives showing high activity against various strains. This suggests the potential use of such derivatives in combating microbial infections and highlights the structural versatility of quinazoline derivatives for antimicrobial drug development (Fahim & Ismael, 2019).
Antitumor Activity : The exploration of quinazoline derivatives for their antitumor activities is another significant area of research. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones that were evaluated for in vitro antitumor activity. Certain derivatives showcased broad spectrum antitumor activity, indicating the potential for these compounds in cancer therapy. The study underscores the importance of structural modification in quinazoline derivatives for enhancing antitumor efficacy (Al-Suwaidan et al., 2016).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity : Research also extends to the potential gastroprotective effects of quinazoline and acetamide derivatives. A study by Alasmary et al. (2017) synthesized novel quinazoline and acetamide derivatives, evaluating them for anti-ulcerogenic and anti-ulcerative colitis activities. The compounds exhibited significant curative effects against induced ulcers and colitis, with higher activity than standard drugs and no reported side effects on liver and kidney functions. This indicates the therapeutic potential of these derivatives in treating gastrointestinal disorders (Alasmary et al., 2017).
properties
IUPAC Name |
N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c32-23(27-15-17-7-2-1-3-8-17)14-22-25(33)30-24(28-22)20-11-4-5-12-21(20)29-26(30)36-16-18-9-6-10-19(13-18)31(34)35/h1-13,22H,14-16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLNOCOEJKKZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)

![(5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2755560.png)


![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)
